molecular formula C5H9NO B14770860 2-Azabicyclo[2.2.0]hexan-5-ol

2-Azabicyclo[2.2.0]hexan-5-ol

Cat. No.: B14770860
M. Wt: 99.13 g/mol
InChI Key: WIZKAVJIIGFBMH-UHFFFAOYSA-N
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Description

2-Azabicyclo[220]hexan-5-ol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.0]hexan-5-ol typically involves photochemical [2+2] cycloaddition reactions. This method allows for the efficient formation of the bicyclic structure by utilizing light to drive the reaction. The reaction conditions often include the use of specific wavelengths of light and suitable solvents to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of photochemical cycloaddition can be scaled up for larger production, provided that the reaction conditions are carefully controlled to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.0]hexan-5-ol undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced, typically involving the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

2-Azabicyclo[2.2.0]hexan-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.0]hexan-5-ol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and other cellular processes by interacting with key molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.0]hex-5-enes: These compounds share a similar bicyclic structure but differ in the presence of a double bond.

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size and structure.

Uniqueness

2-Azabicyclo[2.2.0]hexan-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-azabicyclo[2.2.0]hexan-5-ol

InChI

InChI=1S/C5H9NO/c7-5-1-4-3(5)2-6-4/h3-7H,1-2H2

InChI Key

WIZKAVJIIGFBMH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1O)CN2

Origin of Product

United States

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